molecular formula C13H11FN2O2 B6387507 2-Amino-5-(3-fluoro-2-methylphenyl)pyridine-4-carboxylic acid CAS No. 1261989-24-5

2-Amino-5-(3-fluoro-2-methylphenyl)pyridine-4-carboxylic acid

Cat. No.: B6387507
CAS No.: 1261989-24-5
M. Wt: 246.24 g/mol
InChI Key: VWACSGFBYMHICE-UHFFFAOYSA-N
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Description

2-Amino-5-(3-fluoro-2-methylphenyl)pyridine-4-carboxylic acid is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an amino group at the 2-position, a fluorine atom at the 3-position of the phenyl ring, and a carboxylic acid group at the 4-position of the pyridine ring. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(3-fluoro-2-methylphenyl)pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration: The starting material, 3-fluoro-2-methylbenzoic acid, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Cyclization: The resulting amine is subjected to cyclization with a suitable reagent, such as phosphorus oxychloride (POCl3), to form the pyridine ring.

    Carboxylation: Finally, the carboxylation of the pyridine ring is achieved using carbon dioxide (CO2) under high pressure and temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(3-fluoro-2-methylphenyl)pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-Amino-5-(3-fluoro-2-methylphenyl)pyridine-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-5-(3-fluoro-2-methylphenyl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carboxylic acid groups can form hydrogen bonds with the active sites of enzymes, leading to inhibition or activation of their catalytic activities. Additionally, the fluorine atom can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-fluoropyridine: Lacks the carboxylic acid group and the methyl group on the phenyl ring.

    2-Amino-3-methylpyridine: Lacks the fluorine atom and the carboxylic acid group.

    5-(3-Fluoro-2-methylphenyl)pyridine-4-carboxylic acid: Lacks the amino group.

Uniqueness

2-Amino-5-(3-fluoro-2-methylphenyl)pyridine-4-carboxylic acid is unique due to the presence of all three functional groups (amino, fluorine, and carboxylic acid) in its structure. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various research applications.

Properties

IUPAC Name

2-amino-5-(3-fluoro-2-methylphenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O2/c1-7-8(3-2-4-11(7)14)10-6-16-12(15)5-9(10)13(17)18/h2-6H,1H3,(H2,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWACSGFBYMHICE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C2=CN=C(C=C2C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40687177
Record name 2-Amino-5-(3-fluoro-2-methylphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40687177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261989-24-5
Record name 2-Amino-5-(3-fluoro-2-methylphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40687177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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